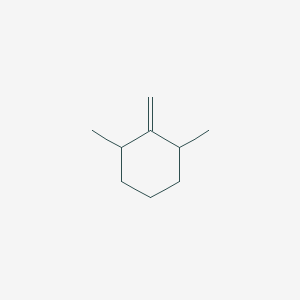

cis-1,3-Dimethyl-2-methylenecyclohexane

描述

cis-2,6-Dimethyl-1-methylenecyclohexane: is an organic compound belonging to the class of cycloalkenes. It is characterized by a cyclohexane ring with two methyl groups at positions 2 and 6, and a methylene group at position 1. This compound is notable for its unique structural configuration, which influences its chemical properties and reactivity.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of cis-2,6-Dimethyl-1-methylenecyclohexane typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the catalytic hydrogenation of 2,6-dimethyl-1,3-cyclohexadiene, followed by dehydrogenation to introduce the methylene group at position 1. The reaction conditions often include the use of palladium or platinum catalysts and specific temperature and pressure settings to ensure the desired cis-configuration.

Industrial Production Methods: Industrial production of cis-2,6-Dimethyl-1-methylenecyclohexane may involve large-scale catalytic processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of high-purity starting materials and advanced separation techniques, such as distillation and chromatography, ensures the production of high-quality cis-2,6-Dimethyl-1-methylenecyclohexane.

化学反应分析

Types of Reactions: cis-2,6-Dimethyl-1-methylenecyclohexane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or alcohols, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the methylene group to a methyl group, resulting in the formation of cis-2,6-dimethylcyclohexane.

Substitution: Halogenation and other substitution reactions can introduce different functional groups at specific positions on the cyclohexane ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is often employed.

Substitution: Halogenation reactions typically use halogens (Cl2, Br2) in the presence of light or a catalyst.

Major Products:

Oxidation: Formation of 2,6-dimethylcyclohexanone or 2,6-dimethylcyclohexanol.

Reduction: Formation of cis-2,6-dimethylcyclohexane.

Substitution: Formation of halogenated derivatives such as 2,6-dimethyl-1-chlorocyclohexane.

科学研究应用

Catalysis and Chemical Processes

CDCH has emerged as a significant player in catalysis and chemical processes. Its unique structure allows it to function effectively as a catalyst or co-catalyst in numerous reactions. The advantages include:

- High Reaction Rates : CDCH enhances the speed of chemical reactions, making processes more efficient.

- Improved Selectivity : It allows for greater control over reaction pathways, leading to higher yields of desired products.

- Applications : Used in fine chemicals manufacturing and organic synthesis, where precision and efficiency are critical .

Energy Efficiency

In the context of sustainability, CDCH contributes significantly to energy efficiency:

- Fuel Formulations : It is incorporated into advanced fuel formulations to enhance combustion efficiency.

- Emission Reduction : CDCH helps in reducing harmful emissions during fuel combustion, contributing to cleaner air.

- Sustainability : The use of CDCH aligns with global efforts to reduce carbon footprints and promote sustainable industrial practices .

Materials Science

The compound's stability and compatibility with other substances make it an essential component in materials science:

- Building Blocks for Polymers : CDCH is used as a precursor in the synthesis of various polymers and resins.

- Enhanced Properties : Materials derived from CDCH exhibit improved mechanical strength, thermal stability, and resistance to environmental factors.

- Applications : These materials find use in industries such as automotive, aerospace, and electronics, where durability is paramount .

Pharmaceuticals

In the pharmaceutical industry, CDCH plays a crucial role in drug development:

- Solvent Properties : It serves as an effective solvent for drug synthesis and purification processes.

- Compatibility : Its ability to interact with a wide range of active pharmaceutical ingredients makes it valuable for formulation scientists.

- Case Studies : Research indicates that formulations using CDCH can lead to more effective drug delivery systems .

Agrochemical Industry

CDCH is also significant in agrochemical applications:

- Crop Protection : It is utilized in the formulation of herbicides and insecticides.

- Efficacy Enhancement : Incorporating CDCH into these products improves their effectiveness while minimizing environmental impacts.

- Sustainable Practices : This application supports agricultural productivity through better pest control methods that are environmentally sustainable .

作用机制

The mechanism of action of cis-2,6-Dimethyl-1-methylenecyclohexane involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structural configuration allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes. The methylene group at position 1 can participate in various chemical reactions, altering the compound’s reactivity and interaction with other molecules.

相似化合物的比较

cis-1,2-Dimethylcyclohexane: Similar in structure but lacks the methylene group at position 1.

trans-2,6-Dimethyl-1-methylenecyclohexane: The trans-isomer of the compound, differing in the spatial arrangement of the methyl groups.

cis-2,6-Dimethylcyclohexane: Similar but lacks the methylene group at position 1.

Uniqueness: cis-2,6-Dimethyl-1-methylenecyclohexane is unique due to the presence of the methylene group at position 1, which significantly influences its chemical reactivity and physical properties. The cis-configuration also contributes to its distinct conformational stability and steric interactions, making it a valuable compound for various scientific studies.

生物活性

Introduction

Cis-1,3-Dimethyl-2-methylenecyclohexane (C9H16) is a bicyclic compound that has garnered interest in various fields, particularly in pharmacology and toxicology. This article delves into the biological activities associated with this compound, focusing on its effects on cellular mechanisms, potential therapeutic applications, and toxicological profiles.

- Molecular Formula: C9H16

- Molecular Weight: 124.23 g/mol

- CAS Number: 19781-47-6

- IUPAC Name: this compound

The structural configuration of this compound influences its reactivity and interactions with biological molecules. The presence of the methylene group allows for various chemical reactions that can modulate biological activity.

Cytotoxicity and Apoptosis

Recent studies have indicated that this compound exhibits significant cytotoxic effects on hepatocytes. In a study involving murine models, the compound was shown to influence the expression of Poly (ADP-ribose) polymerase (PARP-1), an enzyme involved in DNA repair mechanisms. The results indicated a correlation between increased dosages of the compound and heightened PARP-1 expression, suggesting a potential mechanism for inducing apoptosis in liver cells .

Table 1: Effects of this compound on Hepatocyte PARP-1 Expression

| Dosage (g/kg BW) | PARP-1 Expression (Mean ± SD) | Apoptosis (%) |

|---|---|---|

| Control | 0.30 ± 0.13 | 0.30 ± 0.13 |

| 0.004 | 1.49 ± 0.22 | 1.49 ± 0.22 |

| 0.06 | 1.33 ± 0.24 | 1.33 ± 0.24 |

The study found that higher concentrations of this compound led to significant increases in both PARP-1 expression and hepatocyte apoptosis rates (p < 0.05) .

The biological activity of this compound may be attributed to its interaction with specific biomolecules and cellular pathways:

- Interaction with Enzymes: The compound can form reactive intermediates that may inhibit or activate various enzymes involved in metabolic processes.

- Cell Signaling Modulation: By affecting PARP-1 expression, the compound may influence cell survival pathways and apoptosis.

Study on Hepatocyte Toxicity

A notable case study involved administering this compound to mice over a period of ten days to assess its hepatotoxic effects. Histopathological examinations revealed significant liver damage characterized by increased apoptosis rates in treated groups compared to controls . This highlights the need for further investigation into the safety profile of this compound.

Comparative Analysis with Related Compounds

Comparative studies with trans-1,3-Dimethyl-2-methylenecyclohexane have shown differences in biological activity due to their structural configurations. The cis isomer tends to exhibit more pronounced effects on hepatocyte apoptosis compared to its trans counterpart. This suggests that stereochemistry plays a crucial role in determining biological outcomes.

Table 2: Comparative Biological Activity of Isomers

| Compound | Cytotoxicity (IC50) | PARP-1 Modulation |

|---|---|---|

| This compound | Low (specific values pending) | Significant |

| trans-1,3-Dimethyl-2-methylenecyclohexane | Moderate | Minimal |

属性

IUPAC Name |

(1S,3R)-1,3-dimethyl-2-methylidenecyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16/c1-7-5-4-6-8(2)9(7)3/h7-8H,3-6H2,1-2H3/t7-,8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTQSTOKTRPNZHE-OCAPTIKFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(C1=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCC[C@@H](C1=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。